molecular formula C12H7ClF3N3O3S B2889694 (2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one CAS No. 551921-81-4

(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one

Cat. No. B2889694
CAS RN: 551921-81-4
M. Wt: 365.71
InChI Key: LTFWKVFPXKXVTO-CPIJYIFHSA-N
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Description

(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C12H7ClF3N3O3S and its molecular weight is 365.71. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis Approaches

Thiazolidinones, including compounds similar to the one mentioned, have been synthesized through efficient one-pot multicomponent approaches. These compounds show promising applications, notably in anticancer research due to their activity across a range of cancer cell lines (Altug et al., 2011). Such synthetic methodologies offer versatile routes to novel thiazolidinones, highlighting their utility in drug discovery and development.

Biological Evaluation and QSAR Studies

Pyridine derivatives of thiazolidin-4-ones have been synthesized and evaluated for their anti-inflammatory and analgesic effects. Certain compounds within this series exhibited significant activity, underscoring the therapeutic potential of thiazolidinone derivatives in treating inflammation and pain (Ranga, Sharma, & Kumar, 2013). Additionally, docking simulations and quantitative structure-activity relationship (QSAR) models have provided insights into the molecular basis of their biological activities.

Synthesis and Activity of Substituted Pyridines and Purines

The design and synthesis of substituted pyridines and purines containing thiazolidinedione have been explored for their hypoglycemic and hypolipidemic activities. These studies demonstrate the compound's potential in addressing metabolic disorders, such as diabetes, by influencing triglyceride accumulation and showing promising in vivo activity (Kim et al., 2004).

Antimicrobial and Cytotoxic Activities

Novel thiazolidinone derivatives have been synthesized and assessed for their antimicrobial and cytotoxic properties. This research area highlights the compound's potential in developing new treatments for microbial infections and cancer, with certain derivatives showing considerable activity against specific bacteria and cancer cell lines (Feitoza et al., 2012).

Synthetic Utility in Heterocyclic Chemistry

Thiazolidinones serve as versatile intermediates in the synthesis of a wide array of heterocyclic compounds, demonstrating their utility in creating complex molecular architectures. This synthetic versatility underscores the potential of thiazolidinones in material science and organic synthesis, providing novel pathways to heterocyclic compounds with unique properties (Behbehani & Ibrahim, 2012).

properties

IUPAC Name

(2E,5Z)-5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3O3S/c1-18-10(5-19(21)22)23-9(11(18)20)3-8-7(13)2-6(4-17-8)12(14,15)16/h2-5H,1H3/b9-3-,10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFWKVFPXKXVTO-CPIJYIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C[N+](=O)[O-])SC(=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\[N+](=O)[O-])/S/C(=C\C2=C(C=C(C=N2)C(F)(F)F)Cl)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one

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